![molecular formula C34H38Br2O2S4 B6591556 1,3-双(5-溴噻吩-2-基)-5,7-双(2-乙基己基)苯并[1,2-c:4,5-c']二噻吩-4,8-二酮 CAS No. 1415929-78-0](/img/structure/B6591556.png)
1,3-双(5-溴噻吩-2-基)-5,7-双(2-乙基己基)苯并[1,2-c:4,5-c']二噻吩-4,8-二酮
描述
1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione is a useful research compound. Its molecular formula is C34H38Br2O2S4 and its molecular weight is 766.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光伏特性和效率
1,3-双(5-溴噻吩-2-基)-5,7-双(2-乙基己基)苯并[1,2-c:4,5-c']二噻吩-4,8-二酮因其在提高聚合物太阳能电池 (PSC) 效率方面的作用而著称。研究表明,含有这种化合物的共聚物可以实现高功率转换效率,使其成为光伏应用的有前途的材料。 (Ran 等人,2022 年) 和 (Cai 等人,2017 年)。
有机太阳能电池的共轭共聚物
研究重点是合成涉及该化合物的共轭共聚物,旨在扩大吸收范围并改善这些材料的光学和光伏特性。此类研究对于开发更有效的有机太阳能电池至关重要。 (Li 等人,2013 年) 和 (Tamilavan 等人,2014 年)。
在有机电子器件中的作用
该化合物还被用于制造有机电子器件,例如薄膜晶体管和太阳能电池。这突出了它在太阳能收集之外的各种应用中的多功能性和潜力。 (Zeng 等人,2020 年)。
作用机制
Target of Action
The primary target of 1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione is the conjugated polymer system in organic electronic applications . This compound acts as a donor-acceptor (D-A) unit in the polymer system, contributing to the tunable optoelectronic properties of the system .
Mode of Action
This compound interacts with its targets through direct C-H arylation polymerization . The compound, acting as an acceptor unit, is polymerized with donor units such as 3-hexylthiophene and 1,4-bis(dodecyloxy)benzene . This interaction results in the formation of a series of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers .
Biochemical Pathways
The affected pathway is the polymerization process of the conjugated polymer system . The compound’s interaction with its targets leads to the formation of a series of donor-acceptor polymers. These polymers exhibit desirable solubility, optical, and electrical properties, which are crucial for their application in organic electronic devices .
Pharmacokinetics
The compound exhibits excellent yield in the polymerization process and the resulting polymers are soluble , which could be considered analogous to bioavailability in pharmacokinetics.
Result of Action
The molecular effect of the compound’s action is the formation of a series of donor-acceptor polymers . On a cellular level, these polymers contribute to the tunable optoelectronic properties of the conjugated polymer system . This is crucial for the system’s application in organic electronic devices such as photovoltaics, light-emitting diodes, electrochromic devices, and field-effect transistors .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the temperature can affect the absorption of the polymer films . Furthermore, the choice of catalyst in the polymerization process can also impact the yield and properties of the resulting polymers .
属性
IUPAC Name |
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38Br2O2S4/c1-5-9-11-19(7-3)17-23-27-28(24(39-23)18-20(8-4)12-10-6-2)32(38)30-29(31(27)37)33(21-13-15-25(35)40-21)42-34(30)22-14-16-26(36)41-22/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETICFAGRUKZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Br2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



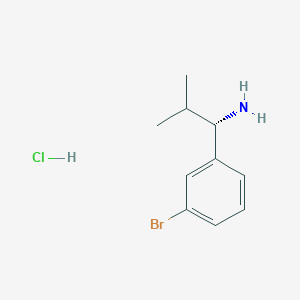

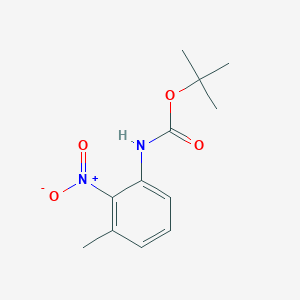
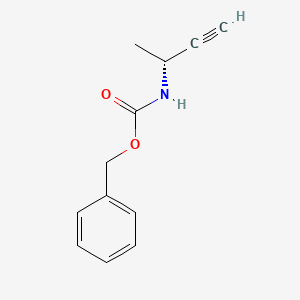
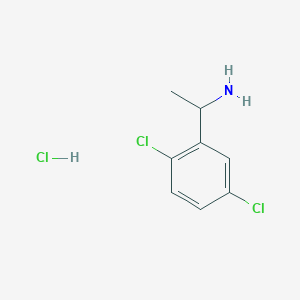
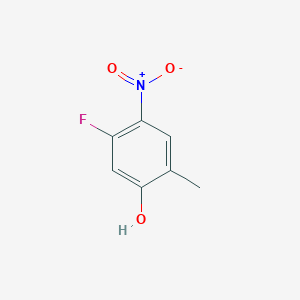
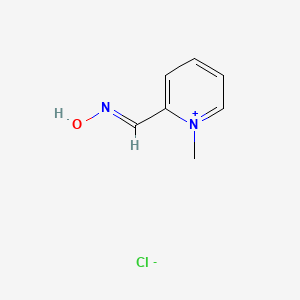
![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)
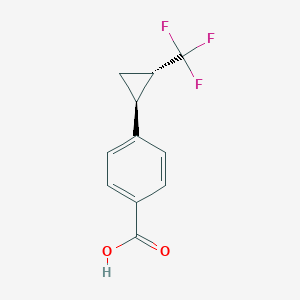
![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)



